21,24-Epoxycycloartane-3,25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
21,24-Epoxycycloartane-3,25-diol is typically isolated from natural sources, specifically from the leaves of Lansium domesticum . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, often greater than 98% .
Chemical Reactions Analysis
21,24-Epoxycycloartane-3,25-diol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
21,24-Epoxycycloartane-3,25-diol has several scientific research applications. It is primarily used in the study of skin-tumor promotion inhibition . Additionally, it is utilized in various fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying triterpenes. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in cancer research .
Mechanism of Action
The mechanism of action of 21,24-Epoxycycloartane-3,25-diol involves its ability to inhibit the promotion of skin tumors. This is achieved through its interaction with specific molecular targets and pathways involved in tumor promotion. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with the signaling pathways that promote tumor growth .
Comparison with Similar Compounds
21,24-Epoxycycloartane-3,25-diol is unique among cycloartanoid triterpenes due to its specific structure and biological activity. Similar compounds include other cycloartanoid triterpenes such as cycloartenol and cycloartanol. These compounds share a similar core structure but differ in their functional groups and biological activities .
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3 |
InChI Key |
LFVUQOXYVCRDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.